(2-chloro-4-fluorophenyl)(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)methanone
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Overview
Description
(2-chloro-4-fluorophenyl)(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)methanone is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-chloro-4-fluorophenyl)(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)methanone typically involves multiple steps, starting from commercially available precursors. One common method involves the condensation of 2-chloro-4-fluoroacetophenone with N-methyl-4-(methylthio)benzamidine to form an intermediate, which is then further reacted with piperidine and 1-methyl-1H-imidazole-2-sulfonyl chloride under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and high-throughput screening of reaction conditions to identify the most efficient process.
Chemical Reactions Analysis
Types of Reactions
(2-chloro-4-fluorophenyl)(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions, leading to the formation of a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can produce a range of substituted derivatives.
Scientific Research Applications
(2-chloro-4-fluorophenyl)(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties
Mechanism of Action
The mechanism of action of (2-chloro-4-fluorophenyl)(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
2-chloro-4-fluoroacetophenone: Shares the chloro and fluoro substituents on the aromatic ring.
1-methyl-1H-imidazole-2-sulfonyl chloride: Contains the imidazole and sulfonyl groups.
Uniqueness
What sets (2-chloro-4-fluorophenyl)(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)methanone apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
(2-chloro-4-fluorophenyl)-[4-(1-methylimidazol-2-yl)sulfonylpiperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClFN3O3S/c1-20-9-6-19-16(20)25(23,24)12-4-7-21(8-5-12)15(22)13-3-2-11(18)10-14(13)17/h2-3,6,9-10,12H,4-5,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCDHRKSBQPMXFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CCN(CC2)C(=O)C3=C(C=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClFN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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